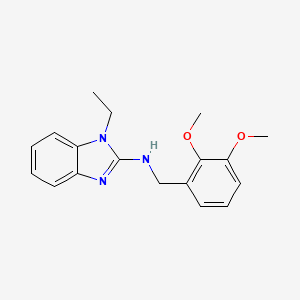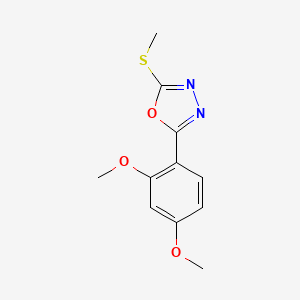
benzyl 2-(benzylthio)benzoate
Übersicht
Beschreibung
Benzyl 2-(benzylthio)benzoate, also known as BBBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBBO is a thioether derivative of benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries. BBBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 334.42 g/mol.
Wirkmechanismus
The mechanism of action of benzyl 2-(benzylthio)benzoate is not fully understood, but it is believed to involve the interaction with cellular membranes and proteins. benzyl 2-(benzylthio)benzoate has been shown to disrupt the integrity of cell membranes, leading to cell death. benzyl 2-(benzylthio)benzoate has also been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage.
Biochemische Und Physiologische Effekte
Benzyl 2-(benzylthio)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. benzyl 2-(benzylthio)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of reactive oxygen species in cells. benzyl 2-(benzylthio)benzoate has also been shown to have antimicrobial activity against several bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzyl 2-(benzylthio)benzoate in lab experiments is its versatility and ease of synthesis. benzyl 2-(benzylthio)benzoate can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. benzyl 2-(benzylthio)benzoate also possesses several desirable properties, such as solubility in organic solvents and stability under various conditions. However, one of the limitations of using benzyl 2-(benzylthio)benzoate in lab experiments is its potential toxicity and lack of specificity. benzyl 2-(benzylthio)benzoate has been shown to have cytotoxic effects on some cell types, and its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of benzyl 2-(benzylthio)benzoate, including the development of new drugs for the treatment of inflammatory and infectious diseases, the synthesis of new materials with unique properties, and the investigation of its potential use in environmental applications. Further studies are needed to fully understand the mechanism of action of benzyl 2-(benzylthio)benzoate and to determine its potential toxicity and side effects. The synthesis of new derivatives of benzyl 2-(benzylthio)benzoate with improved properties and specificity may also be explored.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(benzylthio)benzoate has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, benzyl 2-(benzylthio)benzoate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. benzyl 2-(benzylthio)benzoate has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In material science, benzyl 2-(benzylthio)benzoate has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In environmental science, benzyl 2-(benzylthio)benzoate has been studied for its potential use as a corrosion inhibitor and as a green solvent for organic reactions.
Eigenschaften
IUPAC Name |
benzyl 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJMHHLFKZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(benzylsulfanyl)benzoate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)




